N-methyl-D-aspartic acid

Descripción general

Descripción

El ácido N-metil-D-aspártico es un derivado de aminoácido que actúa como un agonista específico en el receptor de ácido N-metil-D-aspártico, imitando la acción del glutamato, el neurotransmisor que normalmente actúa en ese receptor . A diferencia del glutamato, el ácido N-metil-D-aspártico solo se une y regula el receptor de ácido N-metil-D-aspártico y no tiene ningún efecto en otros receptores de glutamato . Este compuesto juega un papel crucial en la neurotransmisión excitatoria en el sistema nervioso central y está involucrado en la plasticidad sináptica, el aprendizaje y la memoria .

Métodos De Preparación

El ácido N-metil-D-aspártico se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción del ácido aspártico con formaldehído y metilamina . Las condiciones de reacción suelen incluir un medio ácido o básico para facilitar la formación del producto N-metilado. Los métodos de producción industrial a menudo implican el uso de catalizadores más eficientes y condiciones de reacción optimizadas para aumentar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El ácido N-metil-D-aspártico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar oxima de ácido N-metil-D-aspártico.

Reducción: Las reacciones de reducción pueden convertirlo en amina de ácido N-metil-D-aspártico.

Sustitución: Puede sufrir reacciones de sustitución con varios nucleófilos para formar diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas y alcoholes . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism of Action

N-methyl-D-aspartic acid is synthesized from D-aspartate through the action of a methyltransferase enzyme that utilizes S-adenosyl-L-methionine as a methyl donor. This biosynthesis occurs in various tissues, including the brain and endocrine glands, where NMDA concentrations are notably high. The endogenous presence of NMDA has been confirmed through multiple studies, highlighting its physiological significance.

Table 1: Concentration of NMDA in Various Tissues

| Tissue | NMDA Concentration (nmol/g) |

|---|---|

| Adenohypophysis | 8.4 ± 1.2 |

| Hypothalamus | 5.6 ± 1.1 |

| Hippocampus | Varies |

| Testis | Varies |

Studies indicate that NMDA plays a critical role in hormone regulation, particularly prolactin release, which is influenced by D-aspartate administration. The interaction between NMDA and other neurotransmitters suggests complex regulatory mechanisms within neuroendocrine systems .

Neurological Disorders

This compound receptor modulators have emerged as potential treatments for several neurological conditions:

- Alzheimer's Disease : NMDA receptor antagonists like memantine are clinically used to manage symptoms of Alzheimer's disease by preventing excitotoxicity associated with excessive NMDA receptor activation .

- Depression : Recent studies suggest that certain NMDA receptor antagonists can produce rapid antidepressant effects, marking a shift in treatment paradigms for depression .

- Schizophrenia : NMDA receptor dysfunction is implicated in schizophrenia, and modulation of these receptors may offer therapeutic benefits .

Endocrine Regulation

Research has shown that NMDA influences the release of hormones such as growth hormone and luteinizing hormone through its action on the pituitary gland. For instance, D-aspartate can induce significant hormonal changes when administered in vivo, suggesting that NMDA plays a role in endocrine signaling pathways .

Experimental Findings and Case Studies

Numerous studies have investigated the effects of NMDA on neuronal health and hormonal regulation:

- Study on Prolactin Release : In vivo experiments demonstrated that D-aspartate administration led to increased prolactin levels through both direct action on the pituitary gland and indirect stimulation via hypothalamic pathways .

- Neuronal Plasticity : Research involving D-Aspartate knockout mice revealed that increased levels of D-aspartate enhance NMDA receptor-dependent long-term potentiation, indicating its role in synaptic strengthening and memory processes .

Mecanismo De Acción

El ácido N-metil-D-aspártico ejerce sus efectos uniéndose al receptor de ácido N-metil-D-aspártico, un tipo de receptor de glutamato ionótropo . Tras la unión, el receptor sufre un cambio conformacional que abre un canal catiónico no específico, permitiendo el paso de iones de calcio, sodio y potasio . Este flujo de iones conduce a la despolarización de la membrana postsináptica y la activación de las vías de señalización aguas abajo implicadas en la plasticidad sináptica y la formación de memoria .

Comparación Con Compuestos Similares

El ácido N-metil-D-aspártico es único entre los agonistas de los receptores de glutamato debido a su especificidad para el receptor de ácido N-metil-D-aspártico . Compuestos similares incluyen:

Kainato: Otro agonista del receptor de glutamato que activa específicamente los receptores de kainato.

AMPA: Un agonista para los receptores AMPA, otro tipo de receptor de glutamato ionótropo.

La especificidad del ácido N-metil-D-aspártico para su receptor lo convierte en una herramienta valiosa en la investigación y un objetivo potencial para intervenciones terapéuticas .

Actividad Biológica

N-Methyl-D-aspartic acid (NMDA) is a significant amino acid derivative that functions primarily as an agonist at the NMDA receptor, a subtype of glutamate receptors. This compound plays a crucial role in various physiological and pathological processes, including neurotransmission, neuroendocrine regulation, and excitotoxicity. This article explores the biological activity of NMDA, supported by research findings, data tables, and case studies.

NMDA is characterized by its specific binding to NMDA receptors, which are integral to synaptic plasticity and memory function. It acts as a coincidence detector , requiring both glutamate presence and membrane depolarization for activation. This mechanism allows NMDA receptors to facilitate calcium () influx, which serves as a second messenger in various signaling pathways .

2. Biosynthesis and Presence in Biological Systems

Research indicates that NMDA is synthesized from D-aspartate (D-Asp) through a methylation process involving S-adenosylmethionine (SAM) as the methyl group donor. In vivo studies show that NMDA is present at nanomolar levels in the rat nervous system and endocrine glands, particularly in the adenohypophysis and hypothalamus . The following table summarizes the concentrations of D-Asp and NMDA in various tissues:

| Tissue | D-Asp Concentration (nmol/g) | NMDA Concentration (nmol/g) |

|---|---|---|

| Adenohypophysis | 78 ± 12 | 8.4 ± 1.2 |

| Hypothalamus | 55 ± 9 | 5.6 ± 1.1 |

| Hippocampus | Not specified | Not specified |

3. Physiological Roles

3.1 Neurotransmission

NMDA plays a pivotal role in synaptic transmission and plasticity, contributing to learning and memory through long-term potentiation (LTP). Excessive NMDA activity can lead to excitotoxicity, resulting in neuronal damage .

3.2 Neuroendocrine Regulation

Studies demonstrate that NMDA influences the secretion of hormones such as prolactin (PRL). Injections of D-Asp have been shown to elevate PRL levels significantly, indicating NMDA's involvement in hormonal regulation through its action on the hypothalamus and pituitary gland .

4. Pathological Implications

4.1 Excitotoxicity

While NMDA is essential for normal brain function, its overactivation can lead to neurodegenerative conditions. Research indicates that excessive calcium influx through NMDA receptors can trigger apoptosis, contributing to diseases such as Alzheimer's and Parkinson's .

4.2 Autoimmune Disorders

Recent case studies highlight the role of anti-NMDA receptor antibodies in autoimmune encephalitis, leading to severe neurological symptoms. One case involved a patient with Graves’ disease who developed anti-NMDA receptor encephalitis, illustrating the complex interplay between autoimmune responses and NMDA receptor activity .

5. Case Studies

A notable case study involved a 58-year-old woman with fluctuating mental status linked to anti-NMDA receptor encephalitis associated with Graves’ disease. Following surgical intervention to remove an ovarian cystadenofibroma, her symptoms improved significantly, suggesting that addressing underlying conditions can mitigate NMDA-related neurological issues .

Propiedades

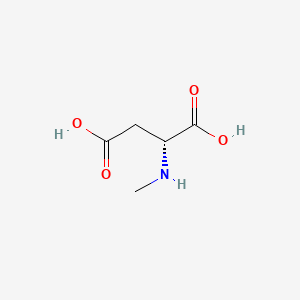

IUPAC Name |

(2R)-2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041082 | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6384-92-5 | |

| Record name | NMDA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6384-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-D-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1903B9Q6PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 192 °C | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.